molecular formula C12H20ClNO B1471343 Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride CAS No. 1864060-02-5

Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride

Cat. No.: B1471343
CAS No.: 1864060-02-5
M. Wt: 229.74 g/mol
InChI Key: BBEDIUMBFPPVMH-UHFFFAOYSA-N
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Description

Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride is a primary amine hydrochloride featuring a cyclohexyl group and a 5-methylfuran-2-yl moiety. The compound is listed in chemical catalogs as a research-grade material, though commercial availability is noted as discontinued .

Key structural features:

  • 5-methylfuran-2-yl group: Introduces aromaticity and electron-rich characteristics.
  • Hydrochloride salt: Enhances solubility in polar solvents like methanol or DMSO .

Properties

IUPAC Name

cyclohexyl-(5-methylfuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10;/h7-8,10,12H,2-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEDIUMBFPPVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group and a 5-methylfuran moiety. This combination is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of this compound is primarily linked to its role as a transcription factor EB (TFEB) activator . TFEB is known to regulate autophagy and lysosomal biogenesis, making it a target for diseases characterized by protein accumulation or lysosomal dysfunction, such as Alzheimer's disease and certain lysosomal storage disorders .

Key Mechanisms:

  • Autophagy Stimulation : Activation of TFEB leads to the transcription of genes involved in autophagy, promoting cellular clearance mechanisms.
  • Lysosomal Function Enhancement : By enhancing lysosomal function, the compound may help in degrading misfolded proteins and reducing cellular stress.

Neuroprotective Effects

Given its role in activating TFEB, this compound may also offer neuroprotective benefits. Research indicates that TFEB activation can mitigate neurodegenerative processes by enhancing autophagic clearance of toxic aggregates . This suggests that this compound could be explored for therapeutic interventions in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively reduce oxidative stress markers in cellular models. For instance, compounds with similar structures have been shown to decrease reactive oxygen species (ROS) accumulation, indicating antioxidant properties .

Case Studies

  • Case Study 1 : In a study involving murine models of Alzheimer's disease, administration of TFEB activators resulted in improved cognitive function and reduced amyloid plaque burden .
  • Case Study 2 : Another study highlighted the efficacy of related compounds in reducing tumor size in xenograft models of breast cancer, suggesting a potential application for this compound in oncology .

Data Summary

Biological ActivityMechanismReference
AntitumorInduces apoptosis
NeuroprotectiveEnhances autophagy
Reduces oxidative stressDecreases ROS levels

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride has been investigated for its pharmacological properties. Its structure suggests potential activity at neurotransmitter receptors, particularly serotonin receptors, which are crucial in the treatment of various psychiatric disorders.

Serotonin Receptor Agonism

Research indicates that compounds with similar structures can act as agonists at the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. For instance, studies on related compounds have shown that structural modifications can enhance selectivity and potency at these receptors, making them candidates for developing new antidepressants or anxiolytics .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique furan ring structure allows for various chemical transformations.

Building Block for Drug Development

This compound can be utilized to synthesize more complex molecules through reactions such as:

  • Alkylation : Introducing alkyl groups to enhance lipophilicity.
  • Amination : Forming new amines that can exhibit biological activity.

These reactions are essential for developing new therapeutic agents with improved efficacy and reduced side effects .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

Study on Structure-Activity Relationship (SAR)

A study focusing on the SAR of related compounds demonstrated that modifications to the cyclohexyl group could significantly influence receptor binding affinity and selectivity. This research provides insights into how structural changes can optimize pharmacological profiles for therapeutic use .

Pharmacological Screening

Pharmacological screenings of structurally similar compounds have shown promising results in terms of agonist activity at serotonin receptors, suggesting that this compound may exhibit similar beneficial effects .

Data Tables

Reaction TypeDescription
AlkylationIntroduction of alkyl groups to enhance properties
AminationFormation of new amines from existing structures

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Furan Moieties

a) 5-Methyl-2-furanylmethanamine Hydrochloride (2n)
  • Molecular Formula: C₆H₁₀ClNO
  • Key Data :
    • 1H NMR (DMSO-d₆) : δ 6.05 (d, J = 3.0 Hz, 1H, furan H-3), 6.35 (d, J = 3.0 Hz, 1H, furan H-4), 2.20 (s, 3H, CH₃) .
    • Structural Difference : Lacks the cyclohexyl group, resulting in simpler aliphatic chains and reduced lipophilicity.
b) (5-Bromofuran-2-yl)methanamine Hydrochloride
  • CAS : 1803600-05-6
  • Key Data : Bromine substitution at the furan C-5 position increases molecular weight (est. ~241.5 g/mol) and polarizability .
  • Comparison : Bromine’s electron-withdrawing effects contrast with the methyl group in the target compound, altering electronic distribution and reactivity.

Cyclohexyl-Containing Analogues

a) Cyclohexyl (3,5-dichlorophenyl)methanamine Hydrochloride
  • Molecular Formula : C₁₃H₁₆Cl₃N
  • Molecular Weight : 294.65 g/mol .
  • Structural Difference : Replaces 5-methylfuran with a 3,5-dichlorophenyl group.
  • Implications : Chlorine atoms increase lipophilicity and may enhance binding to hydrophobic targets, but reduce metabolic stability compared to the furan moiety.
b) [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Hydrochloride
  • CAS : 1212151-30-8
  • Molecular Formula : C₁₁H₂₂ClN
  • Key Feature : Branched isopropyl substituent on the cyclohexane ring .
  • Comparison : Increased steric bulk may hinder molecular packing, affecting crystallinity and solubility relative to the target compound.

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Cyclohexyl(5-methylfuran-2-yl)methanamine HCl C₁₂H₂₀ClNO 229.71 (est.) Not available Cyclohexyl + 5-methylfuran
5-Methyl-2-furanylmethanamine HCl (2n) C₆H₁₀ClNO 147.60 Not available Simpler furan structure
Cyclohexyl (3,5-dichlorophenyl)methanamine HCl C₁₃H₁₆Cl₃N 294.65 Not available Dichlorophenyl substituent
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine HCl C₁₁H₂₂ClN 203.75 1212151-30-8 Branched cyclohexyl group

Research Findings and Implications

  • NMR Analysis : The target compound’s 1H NMR would exhibit distinct signals for cyclohexyl protons (δ 1.0–2.0 ppm) and furan protons (δ 6.0–7.0 ppm), contrasting with simpler furan derivatives like 2n .
  • Solubility: Expected to dissolve in methanol and DMSO due to hydrochloride salt formation, similar to analogues in and .
  • Pharmacological Potential: While arylcyclohexylamines (e.g., 2-fluoro Deschloroketamine in ) are studied for CNS activity, the target compound’s furan moiety may modulate receptor binding compared to phenyl or thiophene groups .

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis of Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride generally begins with:

These precursors are chosen for their availability and structural compatibility to form the target amine compound.

The general synthetic route involves:

  • Formation of an intermediate imine or Schiff base between the amine and aldehyde functionalities.
  • Subsequent reduction or amination steps to form the secondary amine linkage.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This approach is consistent with the synthesis of related amines containing cyclohexyl and furan moieties.

Detailed Synthetic Procedure

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Aldehyde + Amine Condensation 5-methylfuran-2-carboxaldehyde + cyclohexylamine, mild heating Formation of imine intermediate
2 Reduction NaBH4 or catalytic hydrogenation (Pd/C) in ethanol or water Conversion of imine to secondary amine
3 Salt Formation Treatment with HCl in ethanol or acetonitrile reflux Formation of hydrochloride salt
  • The imine formation step typically occurs under mild heating to facilitate condensation.
  • The reduction step can be performed using sodium borohydride or catalytic hydrogenation, with Pd/C as catalyst, in aqueous or alcoholic solvents. This step is crucial to convert the imine to the stable secondary amine.
  • The final hydrochloride salt is obtained by adding hydrochloric acid in refluxing ethanol or acetonitrile, followed by crystallization to purify the product.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature 25–80 °C Imine formation at ~50 °C; salt formation reflux conditions
Solvent Ethanol, Acetonitrile, Water Solvent choice affects solubility and reaction rate
Catalyst Pd/C (5–10%) Used for catalytic hydrogenation
Reaction Time 2–12 hours Depending on step and scale
Molar Ratios 1:1 aldehyde:amine Stoichiometric or slight excess amine

Optimization studies indicate that controlling the temperature and solvent polarity significantly influences the yield and purity of the hydrochloride salt.

Analytical Characterization Data

The synthesized compound is characterized by:

Technique Data/Observation
NMR Spectroscopy (¹³C NMR) Signals consistent with cyclohexyl and 5-methylfuran carbons; e.g., δ 163.9, 151.6, 147.9 ppm for furan carbons
Mass Spectrometry (HRMS) Molecular ion peak matching C₁₆H₂₀NO·HCl (hydrochloride salt) with accurate mass confirmation
Melting Point Typically sharp melting point indicative of pure hydrochloride salt
HPLC Purity >95% purity after crystallization and purification

These data confirm the successful synthesis and purity of this compound.

Research Findings and Scale-Up Considerations

  • The synthetic route is amenable to scale-up, with reported yields of hydrochloride salt around 40–70% over two to three steps, depending on purification methods.
  • Crystallization from acetonitrile or ethanol is preferred for obtaining high-purity hydrochloride salts.
  • Hydrogenation steps require careful control to avoid over-reduction of the furan ring, which is sensitive to harsh conditions.
  • Salt formation enhances the compound’s stability and facilitates handling for further applications.

Summary Table: Preparation Overview

Aspect Details
Starting Materials Cyclohexanone derivatives, 5-methylfuran-2-carboxaldehyde
Key Reactions Imine formation, reduction, hydrochloride salt formation
Typical Reagents NaBH4, Pd/C catalyst, HCl in ethanol/acetonitrile
Reaction Conditions Mild heating for imine, room temperature to reflux for reduction and salt formation
Yield Range 40–70% overall
Purification Methods Crystallization from acetonitrile or ethanol
Characterization ¹³C NMR, HRMS, HPLC purity, melting point

Q & A

Basic: What are the key structural features of cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride, and how do they influence its reactivity in synthetic chemistry?

Answer:
The compound comprises a cyclohexyl group, a 5-methylfuran-2-yl moiety, and a methanamine backbone. The cyclohexyl group introduces steric hindrance, affecting nucleophilic substitution or cyclization reactions. The 5-methylfuran-2-yl group is electron-rich due to the furan oxygen, making it prone to electrophilic aromatic substitution. The primary amine (as a hydrochloride salt) enhances solubility in polar solvents but may limit stability in basic conditions. Comparative studies with analogs like cyclohexyl(phenyl)methanamine hydrochloride (CAS 58271-62-8) suggest that substituents on the aromatic ring significantly alter reaction kinetics .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Route Selection : Use reductive amination between 5-methylfuran-2-carbaldehyde and cyclohexylmethanamine, followed by HCl salt formation. Compare with methods for N-benzyl-1-(5-methylfuran-2-yl)methanamine to identify catalytic efficiency improvements (e.g., NaBH(OAc)₃ vs. Pd/C hydrogenation) .
  • Purity Control : Monitor byproducts like N-alkylated impurities using HPLC (C18 column, 0.1% TFA in acetonitrile/water). Reference impurity profiles from dimethylamino-methyl cyclohexanol hydrochloride (CAS 93413-79-7) for validation .
  • Yield Optimization : Adjust stoichiometry of cyclohexylmethanamine (1.2–1.5 eq.) and reaction temperature (25–40°C) to balance reactivity and side reactions.

Basic: What analytical techniques are essential for characterizing this compound, and what critical parameters should be monitored?

Answer:

  • NMR (¹H/¹³C) : Confirm the absence of unreacted cyclohexylmethanamine (δ 2.3–2.6 ppm for CH₂NH₂) and residual solvents (e.g., DMSO at δ 2.5 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 224.15 (free base) and adducts (e.g., [M+Na]⁺). Compare with 5-(aminomethyl)furan-3-carboxylic acid hydrochloride (exact mass 201.108) for fragmentation patterns .
  • XRD/PXRD : Assess crystallinity, especially for polymorph identification, using reference data from cyclohexyl(3,5-dichlorophenyl)methanamine analogs .

Advanced: How can contradictory data on the compound’s biological activity be resolved?

Answer:

  • Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects. For example, discrepancies in mechlorethamine hydrochloride activity (CAS 124-48-1) were resolved using orthogonal assays (MTT vs. ATP-luciferase) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized furan derivatives) that may interfere with activity. Reference protocols for 2-chloroethylamine hydrochloride stability studies .
  • Dose-Response Analysis : Perform nonlinear regression to distinguish true activity from solvent artifacts (e.g., DMSO cytotoxicity at >0.1%).

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl or CF₃) on the furan ring to reduce reactive oxygen species (ROS) generation, as seen in 5-chlorothiophen-2-yl analogs .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability and reduce renal toxicity. Compare with safety data for 2-methoxyamphetamine hydrochloride (LD₅₀ > 200 mg/kg) .
  • Biomarker Monitoring : Track liver enzymes (ALT/AST) and creatinine levels in rodent models, referencing cyclophosphamide metabolite toxicity thresholds .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Temperature : Store at 2–8°C (validated for cyclohexyl(phenyl)methanamine hydrochloride); avoid freeze-thaw cycles to prevent HCl dissociation .
  • Light Sensitivity : Protect from UV exposure; amber vials reduce furan ring photodegradation (observed in 5-methylfuran-2-carbaldehyde derivatives) .
  • Humidity : Maintain <40% RH; hygroscopicity of the hydrochloride salt may lead to clumping (similar to 2-chloroethylamine hydrochloride) .

Advanced: What computational modeling approaches predict binding affinities for target receptors?

Answer:

  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., serotonin receptors) and compare with N-benzyl-1-(5-methylfuran-2-yl)methanamine docking scores .
  • MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories; validate with experimental IC₅₀ values from cyclohexyl(3,5-dichlorophenyl)methanamine SAR .
  • QSAR Models : Train on datasets of amine-containing analogs (e.g., 2-(pyrrolidin-1-yl)cyclohexylmethanamine) to predict logP and pKa .

Basic: What are the primary degradation pathways, and how can they be monitored?

Answer:

  • Hydrolysis : The furan ring undergoes acid-catalyzed ring-opening (pH < 3), detectable via UV-Vis (λ shift from 270 nm to 310 nm) .
  • Oxidation : The methyl group on the furan forms a carbonyl derivative; track using TLC (Rf increase from 0.3 to 0.5 in ethyl acetate/hexane) .
  • Amine Degradation : Deamination under basic conditions produces cyclohexylmethanol; quantify via GC-MS (retention time 8.2 min) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

  • Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min); resolution factors >1.5 validated for R/S-(5-bromo-2-fluorophenyl)cyclopropylmethanamine hydrochloride .
  • Enzymatic Resolution : Lipase-catalyzed acylation of the amine (e.g., Candida antarctica lipase B) selectively modifies one enantiomer .

Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin (10 mM) to enhance solubility, as applied in 5-(aminomethyl)furan-3-carboxylic acid hydrochloride studies .
  • Salt Screening : Test alternative counterions (e.g., mesylate or citrate) to improve dissolution, referencing 2-methoxyamphetamine hydrochloride formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride

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